11-deoxy Prostaglandin E1 11-deoxy Prostaglandin E1 11-deoxy Prostaglandin E1 (11-deoxy PGE1) is a synthetic analog of PGE1. Early reports show that it is a selective agonist for the EP2 receptor but effective at much higher concentrations than PGE2. However, later studies show that it is a non-selective agonist of EP receptors and stimulates cAMP release in Jurkat cells with an EC50 of 0.25 µM. 11-deoxy PGE1 also exhibits vasodepressor and bronchodilator responses in guinea pigs. 11-deoxy PGE1 exhibits selectively for the mouse EP3 receptor and is essentially equipotent to PGE1 at this receptor subtype. The Ki values for binding to the mouse EP1, EP2, EP3, and EP4 receptors are 600, 45, 1.1, and 23 nM, respectively.
Brand Name: Vulcanchem
CAS No.: 37786-00-8
VCID: VC0157661
InChI: InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-18,21H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+/m0/s1
SMILES: CCCCCC(C=CC1CCC(=O)C1CCCCCCC(=O)O)O
Molecular Formula: C20H34O4
Molecular Weight: 338.5 g/mol

11-deoxy Prostaglandin E1

CAS No.: 37786-00-8

Reference Standards

VCID: VC0157661

Molecular Formula: C20H34O4

Molecular Weight: 338.5 g/mol

11-deoxy Prostaglandin E1 - 37786-00-8

CAS No. 37786-00-8
Product Name 11-deoxy Prostaglandin E1
Molecular Formula C20H34O4
Molecular Weight 338.5 g/mol
IUPAC Name 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid
Standard InChI InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-18,21H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+/m0/s1
Standard InChIKey DPNOTBLPQOITGU-LDDQNKHRSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1CCCCCCC(=O)O)O
SMILES CCCCCC(C=CC1CCC(=O)C1CCCCCCC(=O)O)O
Canonical SMILES CCCCCC(C=CC1CCC(=O)C1CCCCCCC(=O)O)O
Description 11-deoxy Prostaglandin E1 (11-deoxy PGE1) is a synthetic analog of PGE1. Early reports show that it is a selective agonist for the EP2 receptor but effective at much higher concentrations than PGE2. However, later studies show that it is a non-selective agonist of EP receptors and stimulates cAMP release in Jurkat cells with an EC50 of 0.25 µM. 11-deoxy PGE1 also exhibits vasodepressor and bronchodilator responses in guinea pigs. 11-deoxy PGE1 exhibits selectively for the mouse EP3 receptor and is essentially equipotent to PGE1 at this receptor subtype. The Ki values for binding to the mouse EP1, EP2, EP3, and EP4 receptors are 600, 45, 1.1, and 23 nM, respectively.
Synonyms 11-deoxy-PGE1
11-deoxyprostaglandin E1
11-deoxyprostaglandin E1, (+-)-isomer
11-deoxyprostaglandin E1, (13E)-isomer
11-deoxyprostaglandin E1, (13E,15R)-(+-)-isomer
11-deoxyprostaglandin E1, (13E,15R)-isomer
11-deoxyprostaglandin E1, (13E,15S)-(+-)-isomer
doproston
doprostone
Reference 1.Dong, Y.J.,Jones, R.L., and Wilson, N.H. Prostaglandin E receptor subtypes in smooth muscle: Agonist activities of stable prostacyclin analogues. British Journal of Pharmacology 87, 97-107 (1986).
PubChem Compound 5283055
Last Modified Nov 11 2021
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